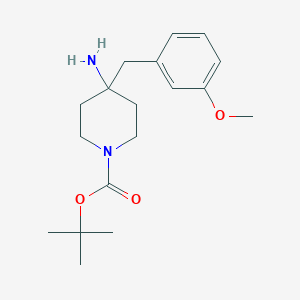![molecular formula C11H18N2OS B2570917 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine CAS No. 1528519-56-3](/img/structure/B2570917.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine, also known as DMTT, is a thian-3-amine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMTT is a small molecule that has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of the MAPK signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the mechanisms of disease and developing new therapies. However, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine also has limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine. One area of interest is the development of new synthetic methods for N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine that improve its solubility and bioavailability. Another area of interest is the identification of new therapeutic applications for N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine, particularly in the treatment of neurodegenerative disorders. Finally, further studies are needed to fully elucidate the mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine and its potential as a therapeutic agent.
Synthesis Methods
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-bromomethyl-1,2-oxazole with thioacetamide. The resulting intermediate is then treated with sodium borohydride to produce N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine. The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has also been shown to have neuroprotective effects, with studies suggesting that it may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8-11(9(2)14-13-8)6-12-10-4-3-5-15-7-10/h10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBACIKNXYVYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2CCCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide](/img/structure/B2570835.png)

![N-(2-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2570838.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2570842.png)
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone](/img/structure/B2570843.png)
![N-(2,3-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2570844.png)


![N-(3-acetamidophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2570851.png)
![Methyl 2-(4-(benzylsulfonyl)butanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2570852.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2570853.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2570855.png)
